2'-PHENYL-4',6'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-NAPHTHO[1,2-D][1,3]OXAZIN]-4'-ONE
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Overview
Description
2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE is a complex organic compound characterized by its spirocyclic structure, which includes a cyclopentane ring fused to a naphtho[1,2-d][1,3]oxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature can yield the desired spirocyclic product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethoxymethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6-dihydrospiro(4H-naphtho[1,2-d][1,3]oxazine-5,1’-cyclopentane)-4-one: Shares a similar spirocyclic structure but differs in specific functional groups.
7,9-Dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]:
Uniqueness
The uniqueness of 2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenylspiro[6H-benzo[h][3,1]benzoxazine-5,1'-cyclopentane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-18-19(23-20(25-21)15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-22(18)12-6-7-13-22/h1-5,8-11H,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRPEXVIWLUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)OC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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